![molecular formula C9H13NO2 B13168953 [1-(Aminomethyl)cyclopropyl](furan-2-yl)methanol](/img/structure/B13168953.png)
[1-(Aminomethyl)cyclopropyl](furan-2-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of a cyclopropyl group attached to an aminomethyl group and a furan ring bonded to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by the introduction of the aminomethyl group. The furan ring can be introduced through a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and furan-containing molecules on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, 1-(Aminomethyl)cyclopropylmethanol is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and furan rings may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
Comparison: Compared to its analogs, 1-(Aminomethyl)cyclopropylmethanol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
1-(Aminomethyl)cyclopropylmethanol is a compound of interest due to its potential biological activities. The furan ring in its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The molecular formula of 1-(Aminomethyl)cyclopropylmethanol is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure features a cyclopropyl group attached to an aminomethyl moiety and a furan ring, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 1-(Aminomethyl)cyclopropylmethanol |
The biological activity of 1-(Aminomethyl)cyclopropylmethanol is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing the furan moiety exhibit antimicrobial properties, which may extend to this compound.
Case Studies
- Study on Furan Derivatives : A study evaluated the antibacterial activity of several furan derivatives, revealing that compounds similar to 1-(Aminomethyl)cyclopropylmethanol exhibited minimum inhibitory concentrations (MICs) effective against gram-positive and gram-negative bacteria .
- Neuropharmacological Effects : Another investigation into cyclopropyl-containing compounds indicated potential neuropharmacological effects, including anxiolytic and antidepressant-like activities in animal models . The presence of the aminomethyl group may enhance these effects by modulating neurotransmitter systems.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps that can be optimized for yield and purity. Structure-activity relationship studies have highlighted that modifications in the cyclopropyl or furan components can significantly alter biological activity.
Comparative Analysis
Comparison with similar compounds reveals that variations in substituents on the furan ring or cyclopropyl group can lead to enhanced biological activity or selectivity towards specific targets. For example:
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Furan Derivative A | Antibacterial | 64 |
Furan Derivative B | Antifungal | 32 |
1-(Aminomethyl)cyclopropylmethanol | Potentially Antimicrobial | TBD |
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(furan-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c10-6-9(3-4-9)8(11)7-2-1-5-12-7/h1-2,5,8,11H,3-4,6,10H2 |
InChI Key |
HZUSOKAIDGDWET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CC=CO2)O |
Origin of Product |
United States |
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